molecular formula C29H24Cl2N4O B12495357 4,12-dibenzyl-8-(2,6-dichlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene

4,12-dibenzyl-8-(2,6-dichlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene

Cat. No.: B12495357
M. Wt: 515.4 g/mol
InChI Key: OOUZRAOFWHUWRM-UHFFFAOYSA-N
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Description

4,12-dibenzyl-8-(2,6-dichlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[73003,7]dodeca-1(9),3(7),5,10-tetraene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,12-dibenzyl-8-(2,6-dichlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene typically involves multiple steps:

    Formation of the core structure: The initial step involves the construction of the tricyclic core through a series of cyclization reactions.

    Introduction of substituents:

    Final assembly: The final step involves the assembly of the complete molecule through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,12-dibenzyl-8-(2,6-dichlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

4,12-dibenzyl-8-(2,6-dichlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,12-dibenzyl-8-(2,6-dichlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,12-dibenzyl-8-(2,6-dichlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene is unique due to its specific tricyclic structure and the presence of multiple substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H24Cl2N4O

Molecular Weight

515.4 g/mol

IUPAC Name

4,12-dibenzyl-8-(2,6-dichlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene

InChI

InChI=1S/C29H24Cl2N4O/c1-18-24-27(26-22(30)14-9-15-23(26)31)25-19(2)33-35(17-21-12-7-4-8-13-21)29(25)36-28(24)34(32-18)16-20-10-5-3-6-11-20/h3-15,27H,16-17H2,1-2H3

InChI Key

OOUZRAOFWHUWRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N(N=C3C)CC4=CC=CC=C4)C5=C(C=CC=C5Cl)Cl)CC6=CC=CC=C6

Origin of Product

United States

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